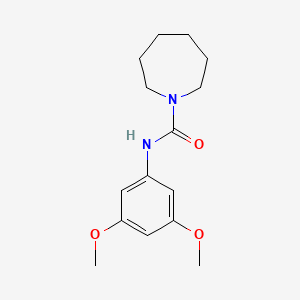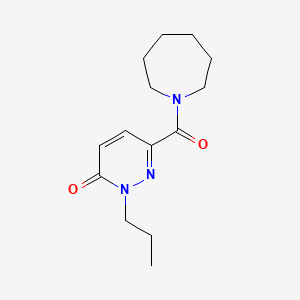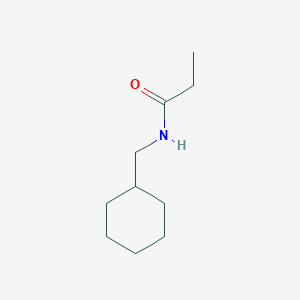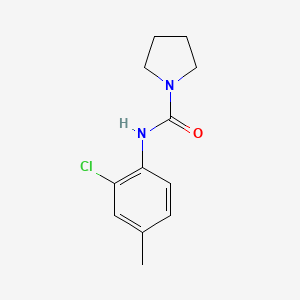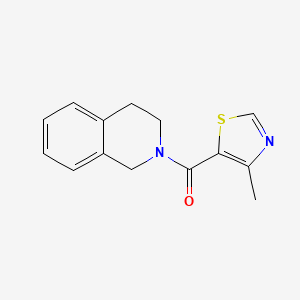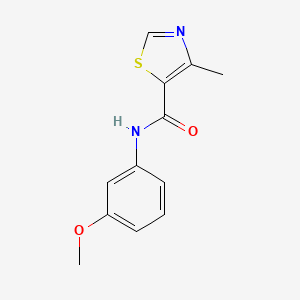
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as MTCA, is a compound that has drawn significant attention from the scientific community due to its potential applications in various fields. MTCA has been studied for its potential as an anti-inflammatory agent, as well as its potential use in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide's mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell survival. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide in combination with other drugs or therapies for enhanced effectiveness.
Synthesemethoden
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl iodide to form the corresponding methylthiosemicarbazide. The final step involves the reaction of methylthiosemicarbazide with methyl 2-bromo-3-methylbutanoate to form N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(17-7-13-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHXCOUOBWZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
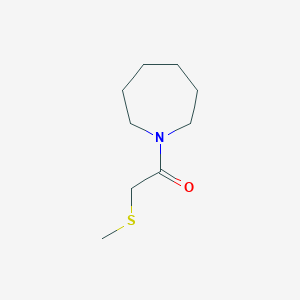
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


